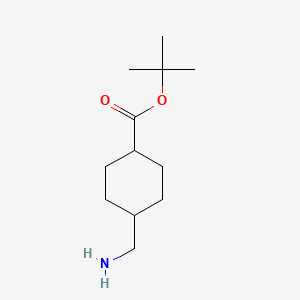

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWIMGAJPJCWHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301182230, DTXSID401205271 | |

| Record name | 1,1-Dimethylethyl trans-4-(aminomethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215120-70-0, 124789-19-1 | |

| Record name | 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215120-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl trans-4-(aminomethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301182230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylethyl 4-(aminomethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Aminomethylation Route

The most common synthetic approach begins with cyclohexanecarboxylic acid derivatives, which are esterified with tert-butyl alcohol under catalytic conditions to form the tert-butyl ester. Subsequently, the aminomethyl group is introduced at the 4-position of the cyclohexane ring through aminomethylation reactions, often involving azide intermediates or reductive amination techniques.

Step 1: Esterification

Cyclohexanecarboxylic acid derivatives are reacted with tert-butyl alcohol in the presence of acid catalysts to yield tert-butyl cyclohexanecarboxylate intermediates.Step 2: Introduction of Aminomethyl Group

The 4-position is functionalized by converting a hydroxymethyl or halomethyl substituent into an azidomethyl intermediate, which is then reduced to the aminomethyl group. This reduction is typically achieved using triphenylphosphine in tetrahydrofuran with water at elevated temperatures (20–80 °C) for about 1.5 hours, yielding the desired amine with moderate to good yields (~53%).

Conversion from Hydroxymethyl Precursors

An alternative method involves starting from 4-(hydroxymethyl)cyclohexanecarboxylate derivatives. The hydroxyl group is first converted into a good leaving group such as a tosylate or halide, which is then displaced by a primary amine precursor to form the aminomethyl group.

The leaving group substitution is typically carried out under nucleophilic substitution conditions, where the hydroxy group is transformed into a tosylate or halogenated intermediate, followed by reaction with ammonia or an amine source.

Hydrolysis or catalytic hydrogenolysis of intermediate compounds such as 4-(aminomethyl)cyclohexylmethyl 4'-(aminomethyl)cyclohexanecarboxylate can yield the target compound or its acid form.

Isomerization and Purification

The synthesis often produces cis/trans isomeric mixtures of the cyclohexane ring. Methods to enrich or isolate the trans isomer include base-mediated isomerization in aprotic solvents and crystallization techniques. For example, treatment with potassium carbonate and bromethane in acetone at 60 °C followed by cooling and filtration can isolate trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid with high purity (~99.1%) and yields around 62%.

The conversion of hydroxy groups to primary amines via leaving group substitution is a reliable and scalable method, allowing for the synthesis of 4-(aminomethyl)cyclohexanecarboxylate derivatives with good yields and purity.

The use of azide intermediates followed by Staudinger reduction (triphenylphosphine and water) is a well-established route to introduce the aminomethyl group, providing moderate yields (~53%) and manageable reaction conditions.

Isomerization techniques to obtain the trans isomer are crucial for applications requiring stereochemical purity, with reported yields around 60–70% and purities exceeding 99%.

Multi-step synthesis routes are necessary due to the complexity of the molecule, but the methods are adaptable for scale-up in pharmaceutical manufacturing.

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Esterification + Aminomethylation | Cyclohexanecarboxylic acid derivatives | Esterification, azide formation, reduction | Well-established, scalable | Moderate yields, multi-step |

| Hydroxy Group Conversion | 4-(Hydroxymethyl)cyclohexanecarboxylate | Tosylation/halogenation, nucleophilic substitution | Direct amination, versatile | Requires good leaving group prep |

| Isomerization and Purification | Mixture of cis/trans isomers | Base-mediated isomerization, crystallization | High purity trans isomer | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and halides can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. The compound's structure allows for diverse functionalization, making it valuable in the development of new chemical entities. It is notably used in:

- Organic Synthesis : As a precursor for synthesizing various amide derivatives and other functional compounds, which can be used in further chemical transformations.

- Polymer Chemistry : It acts as a raw material for producing polyamide and polymer modifiers, enhancing the properties of synthetic materials .

Biological Applications

The compound exhibits promising biological activities that warrant further investigation:

- Enzyme-Substrate Interactions : this compound is utilized to study interactions between enzymes and substrates, particularly in understanding catalytic mechanisms and binding affinities.

- Medicinal Chemistry : Research indicates potential therapeutic properties, such as anti-inflammatory and analgesic effects. Its derivatives have been explored for their hemostatic activity, showing promise in preventing excessive bleeding during surgical procedures by inhibiting plasminogen .

Pharmaceutical Development

In the pharmaceutical industry, this compound is investigated for its role in drug formulation:

- Prodrug Formulations : The compound has been referenced in the context of prodrugs aimed at enhancing oral bioavailability. For instance, acyloxyalkyl carbamate prodrugs derived from this compound are being developed for treating conditions like idiopathic menorrhagia .

- Therapeutic Agents : Its derivatives are being studied for their potential use as therapeutic agents targeting various diseases through modulation of biological pathways .

Several studies highlight the applications and effectiveness of this compound:

- Antifibrinolytic Activity : Research has shown that derivatives exhibit significant antifibrinolytic properties by blocking lysine-binding sites on plasminogen, crucial for surgical applications .

- Hemostatic Properties : Studies indicate that related amide derivatives show minimal cytotoxicity while maintaining significant hemostatic activity, suggesting a favorable safety profile for therapeutic applications .

- Drug Delivery Systems : The compound's role in developing controlled release formulations demonstrates its potential in enhancing the delivery efficacy of therapeutic agents like tranexamic acid .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(aminomethyl)cyclohexanecarboxylate with structurally or functionally related compounds:

Key Comparisons

Steric and Solubility Effects: The tert-butyl group in the target compound enhances lipophilicity (higher logP vs. ethyl ester) and steric protection, reducing unwanted side reactions during synthesis. In contrast, the ethyl ester analog (trans-ethyl 4-(aminomethyl)cyclohexanecarboxylate) offers lower steric hindrance, enabling faster reaction kinetics in aqueous environments .

Functional Group Versatility: Compared to tert-butyl 1-(4-formylphenyl)cyclohexanecarboxylate, which contains a formylphenyl group for cross-coupling, the aminomethyl group in the target compound allows direct nucleophilic reactions (e.g., reductive amination or acylation) .

Protection Strategies: tert-Butyl ((trans-4-aminocyclohexyl)methyl)carbamate employs a carbamate group for amine protection, offering greater stability under acidic conditions than the ester-linked aminomethyl group in the target compound .

Biological Activity

Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate, a compound with the molecular formula C_{13}H_{23}N_{1}O_{2}, is notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its therapeutic potential and interaction with biological systems.

This compound is characterized by a tert-butyl group attached to a cyclohexanecarboxylate structure with an aminomethyl substituent at the 4-position. The synthesis typically involves multi-step organic reactions, which allow for scalability in pharmaceutical applications. The compound's unique structural features make it a versatile intermediate in organic synthesis.

Synthesis Overview

The synthesis of this compound can be outlined as follows:

- Starting Materials : Cyclohexanecarboxylic acid derivatives.

- Reagents : Tert-butyl chloroformate, amines (for aminomethylation).

- Conditions : Standard organic synthesis conditions (e.g., temperature control, solvent selection).

This synthetic route allows for the production of the compound in significant yields, making it suitable for further biological evaluations.

This compound exhibits potential interactions with various biological targets, particularly those involved in neurological functions. Although specific binding affinities are not extensively documented, compounds with similar structures have shown promising activity against receptors and enzymes related to neurotransmission.

Case Studies and Research Findings

- Antifibrinolytic Activity : A study on related compounds demonstrated that derivatives of aminomethyl cyclohexanecarboxylic acids exhibit significant antifibrinolytic properties by blocking lysine-binding sites on plasminogen. This mechanism is crucial for preventing excessive bleeding during surgical procedures .

- Hemostatic Properties : Research indicates that related amide derivatives show minimal cytotoxicity and significant hemostatic activity. For instance, dipeptides derived from similar structures did not induce hemolysis or significant DNA damage in peripheral blood cell lines, suggesting a favorable safety profile for therapeutic applications .

- Prodrug Development : this compound has been referenced in the context of prodrug formulations aimed at enhancing oral bioavailability of tranexamic acid, indicating its potential use in treating conditions like idiopathic menorrhagia .

Comparative Analysis of Similar Compounds

The following table summarizes the properties and activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | C_{10}H_{17}N_{1}O_{2} | Lacks tert-butyl group; simpler structure | Antifibrinolytic properties |

| Tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | C_{14}H_{27}N_{1}O_{2} | Contains an additional carbamate group | Potentially enhanced stability |

| 4-(Aminomethyl)benzoic Acid | C_{10}H_{13}N_{1}O_{2} | Aromatic structure; different reactivity profile | Varies; potential for receptor interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.